molecular formula C18H26N2O2 B1434684 tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1330766-05-6

tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1434684
CAS No.: 1330766-05-6
M. Wt: 302.4 g/mol
InChI Key: SZRJUSMARDPBID-UHFFFAOYSA-N
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Description

tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is a chiral spirocyclic compound featuring a unique bicyclic structure with two fused five-membered rings (2,7-diazaspiro[4.4]nonane). The stereochemistry at positions 4R and 5S introduces asymmetry, critical for its interactions in biological systems. The tert-butyl carboxylate group acts as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for noncovalent inhibitors (e.g., SARS-CoV-2 inhibitors) and sigma receptor ligands . Its phenyl substituent at the 4-position contributes to aromatic interactions in target binding, while the spirocyclic framework offers conformational rigidity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate can be achieved through several methods:

  • Staudinger Reaction: This involves the use of a nitrone and a diazo compound, yielding a spirocyclic intermediate that can be further modified.

  • Reductive Amination: Starting from a ketone precursor, reductive amination using amine and reducing agents can form the spirocyclic structure.

  • Cyclization Reactions: Cyclization of appropriate intermediates under acidic or basic conditions can produce the desired spirocyclic compound.

Industrial Production Methods:

While the compound is primarily synthesized on a laboratory scale, scalable methods might involve continuous flow chemistry techniques and the optimization of reaction conditions to increase yield and purity. These methods often include high-pressure hydrogenation, use of protective groups, and stepwise synthesis to manage the compound's stereochemistry.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo oxidation reactions at the phenyl ring or the nitrogen atoms, forming various oxidized derivatives.

  • Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or reduce double bonds within the spirocyclic structure.

  • Substitution: This compound can participate in substitution reactions, especially nucleophilic substitutions at the ester or spirocyclic nitrogen sites.

Common Reagents and Conditions:

  • Oxidation Reagents: KMnO4, H2O2, or PCC under mild to moderate conditions.

  • Reduction Reagents: LiAlH4, NaBH4, or catalytic hydrogenation.

  • Substitution Reagents: Nucleophiles like amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as nitro or hydroxyl compounds.

  • Reduction Products: Alcohols and reduced nitrogen compounds.

  • Substitution Products: Compounds where ester or nitrogen atoms are replaced with various functional groups.

Scientific Research Applications

Organic Chemistry

In organic synthesis, this compound serves as a precursor or intermediate for constructing complex molecules. Its unique structure facilitates the formation of diverse chemical entities used in drug discovery and development.

Medicinal Chemistry

Tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is explored for its potential as an active pharmaceutical ingredient (API). Research indicates that its derivatives possess therapeutic properties, including:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Antiviral Properties : Shows promise in inhibiting viral replication.
  • Anticancer Activities : Investigated for potential efficacy in cancer treatment.

Biological Studies

The compound's spirocyclic structure allows for specific interactions with biological targets such as enzymes and receptors. It is utilized in designing enzyme inhibitors and serves as a scaffold for developing new pharmaceuticals. Interaction studies focus on its binding affinity to various biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

Industrial Applications

In industry, this compound is used in synthesizing specialty chemicals and materials. Its functional versatility allows incorporation into polymers, coatings, and advanced materials.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Research

Research focused on the anticancer activity of this compound showed that it inhibits cell proliferation in specific cancer cell lines through apoptosis induction mechanisms. These findings highlight its potential as a lead compound for further drug development.

Mechanism of Action

Tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate exerts its effects through interaction with specific molecular targets, including enzymes and receptors. Its spirocyclic structure enhances binding affinity and selectivity, modulating biological pathways involved in disease processes. The compound's mechanism of action often involves inhibition of enzyme activity or disruption of protein-protein interactions, leading to therapeutic effects.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate and analogous compounds:

Compound Name Substituent/Modification Key Properties/Applications References
This compound 4R,5S-phenyl; tert-butyl carboxylate Intermediate for SARS-CoV-2 inhibitors; chiral rigidity for target binding
tert-Butyl-7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate N7-benzyl Sigma receptor ligand with antiallodynic activity; enhanced lipophilicity
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 6-keto group Hydrogen-bonding acceptor; crystallizes in one-dimensional chains via N–H···O interactions
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate 4,4-difluoro Improved metabolic stability; electron-withdrawing effects modulate reactivity
tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate (S)-configuration at spiro center Chiral intermediate for asymmetric synthesis; stereochemical control in drug development
tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane framework Smaller ring system; altered spatial geometry for niche receptor interactions

Structural and Functional Analysis

Substituent Effects

  • Phenyl vs. Benzyl : The 4-phenyl group in the target compound enables π-π stacking in biological targets (e.g., viral proteases), whereas the N7-benzyl group in analog 12a increases lipophilicity, enhancing blood-brain barrier penetration for neurological applications .
  • Oxo Group : The 6-oxo derivative forms intermolecular hydrogen bonds (N–H···O), influencing crystal packing and solubility. This contrasts with the hydrophobic phenyl group, which reduces aqueous solubility but improves membrane permeability .
  • Fluorination : The 4,4-difluoro analog introduces electronegative substituents, altering electronic distribution and improving metabolic stability by resisting oxidative degradation .

Stereochemical Impact

  • The (4R,5S) configuration in the target compound enforces a specific spatial arrangement, critical for binding to chiral enzyme pockets. In contrast, the (S)-configured analog (CAS 2306252-57-1) is utilized in asymmetric synthesis to control stereoselectivity in downstream reactions .

Ring System Variations

  • Spiro[4.4]nonane vs.

Biological Activity

Tert-butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is a spirocyclic compound notable for its unique structural characteristics, which include a diazaspiro framework and a phenyl substituent. The compound's molecular formula is C₁₈H₂₆N₂O₂, and it has a molecular weight of approximately 302.42 g/mol . This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The spirocyclic structure of this compound contributes significantly to its biological activity. The chirality at the 4R and 5S positions allows for specific interactions with biological targets, enhancing binding affinity and selectivity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism often involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological effects.
  • Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways critical in disease processes .

In Vitro Studies

Recent studies have focused on the interaction of this compound with biological systems:

  • Binding Affinity : Research indicates that this compound exhibits significant binding affinity towards certain receptors involved in neurotransmission and cancer cell proliferation.
  • Antimicrobial Activity : Preliminary tests suggest potential antimicrobial properties against various bacterial strains, although further studies are necessary to quantify this effect .

Case Studies

A few notable case studies have highlighted the biological implications of this compound:

  • Case Study 1 : A study investigated the effects of this compound on cancer cell lines. Results indicated that at concentrations above 50 μM, the compound significantly inhibited cell proliferation by inducing apoptosis through caspase activation .
  • Case Study 2 : Another study explored its effects on microbial growth. The compound showed a dose-dependent inhibition of bacterial growth in assays against Escherichia coli and Staphylococcus aureus .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
N-Methyl-N-(1-methylpropyl)benzamideStructureSimple amide structure; lacks spirocyclic arrangement
1-Amino-2-methylcyclopentaneStructureContains a cyclic amine; different ring size
1-(Phenylethynyl)-pyrrolidineStructureIncorporates an alkyne group; different reactivity profile

The uniqueness of this compound lies in its specific spirocyclic structure combined with dual nitrogen functionalities that may confer distinct biological activities not observed in these similar compounds .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation via cyclization reactions, such as intramolecular Mannich or Ugi reactions. Optimization may include varying catalysts (e.g., Lewis acids), temperature (25–80°C), and solvent polarity (e.g., DCM or THF) to enhance stereochemical control. Precautions for handling moisture-sensitive intermediates and maintaining inert atmospheres are critical due to the compound’s tert-butoxycarbonyl (Boc) group . Post-synthesis purification via flash chromatography (silica gel, gradient elution) or recrystallization (ethyl acetate/hexane) is recommended. Safety protocols for handling flammable solvents and toxic byproducts (e.g., nitrogen oxides) must align with SDS guidelines .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with key signals for the spirocyclic core (δ 3.5–4.5 ppm for diaza protons) and Boc group (δ 1.4 ppm for tert-butyl).
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) and detect degradation products.
  • Chiral Chromatography : To verify (4R,5S) configuration, use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. What are the stability profiles of this compound under different storage conditions?

  • Methodological Answer : The compound is stable at –20°C in anhydrous, airtight containers. Degradation risks include hydrolysis of the Boc group in humid environments and thermal decomposition above 80°C. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring are advised. Decomposition products may include tert-butanol and CO2_2 under acidic conditions .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert materials (sand, vermiculite) and dispose as hazardous waste.
  • Disposal : Coordinate with licensed waste management services for incineration, following local regulations .

Q. What preliminary toxicological assessments are recommended for in vitro studies?

  • Methodological Answer : Conduct cytotoxicity assays (e.g., MTT or LDH release) in HEK-293 or HepG2 cell lines at concentrations ≤100 µM. Due to limited toxicological data in SDS, include positive controls (e.g., cisplatin) and validate results with replicate experiments. Acute oral toxicity (OECD 423) can be extrapolated from structurally similar diazaspiro compounds .

Advanced Questions

Q. How does the (4R,5S) stereochemistry influence reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : The spirocyclic scaffold’s rigidity and stereochemistry can dictate regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts steric hindrance at the phenyl-substituted C4 position, favoring reactions at the C7 nitrogen. Validate with kinetic studies comparing diastereomeric analogues .

Q. How can researchers resolve contradictions in reported toxicity data for diazaspiro compounds?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, exposure time). Standardize protocols using OECD guidelines and perform meta-analyses of published data. For in vivo studies, prioritize ADME profiling (e.g., microsomal stability assays) to clarify metabolic pathways .

Q. What strategies mitigate racemization during Boc-deprotection of this compound?

  • Methodological Answer : Use mild acidic conditions (e.g., TFA/DCM, 0–5°C) to minimize epimerization. Monitor reaction progress via 1^1H NMR for tert-butyl signal disappearance. Alternatively, employ enzymatic deprotection (e.g., lipases) to preserve stereointegrity .

Q. How can computational modeling predict the compound’s bioavailability and target binding affinity?

  • Methodological Answer :

  • QSPR Models : Predict logP and solubility using Molinspiration or ACD/Labs.
  • Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina. Validate with SPR or ITC binding assays .

Q. What experimental designs are optimal for evaluating the compound’s pharmacological activity in vivo?

  • Methodological Answer :
    Use randomized block designs with dose-escalation studies (e.g., 10–100 mg/kg in rodent models). Include control groups for vehicle and reference drugs. Measure pharmacokinetic parameters (Cmax_{max}, AUC) via LC-MS/MS and correlate with efficacy endpoints (e.g., tumor growth inhibition). Address inter-animal variability with ≥6 subjects per group .

Properties

IUPAC Name

tert-butyl 4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-11-15(14-7-5-4-6-8-14)18(13-20)9-10-19-12-18/h4-8,15,19H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRJUSMARDPBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCNC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

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